molecular formula C₁₈H₁₈O₄ B015501 Phenylethyl 3-methylcaffeate CAS No. 71835-85-3

Phenylethyl 3-methylcaffeate

Cat. No. B015501
CAS RN: 71835-85-3
M. Wt: 298.3 g/mol
InChI Key: CZQNYPBIOHVQQN-CSKARUKUSA-N
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Description

Synthesis Analysis

The synthesis of phenylethyl 3-methylcaffeate and related compounds often involves complex organic reactions, including esterification, alkylation, and coupling reactions. For instance, the synthesis of related phenylene-containing oligoacenes using 3,4-bis(methylene)cyclobutene as a building block for sequential Diels-Alder reactions has been described, demonstrating the intricate steps involved in synthesizing complex organic molecules with phenyl groups (Parkhurst & Swager, 2012).

Molecular Structure Analysis

The molecular structure of phenylethyl 3-methylcaffeate is characterized by a phenylethyl group linked to a methylcaffeate structure. The arrangement of these groups and their electronic interactions can significantly impact the compound's reactivity and properties. Studies on similar compounds, like the synthesis and optical properties of phenylene-containing oligoacenes, provide insights into how phenyl groups and their arrangements can influence a molecule's optical and electrochemical properties (Parkhurst & Swager, 2012).

Chemical Reactions and Properties

Phenylethyl 3-methylcaffeate may undergo various chemical reactions, including esterification, oxidation, and coupling reactions. The presence of the ester group in 3-methylcaffeate provides reactive sites for chemical modifications. For example, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes highlights the reactivity of phenyl groups in ester formation and cascade reactions (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of phenylethyl 3-methylcaffeate, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The interaction between the phenylethyl group and the methylcaffeate moiety can affect the compound's physical state and behavior in different solvents. Research on similar compounds, such as the hydrothermal synthesis and properties of new multicarboxylate ligands-based compounds, can provide insights into how molecular structures impact physical properties (Pan et al., 2008).

Chemical Properties Analysis

The chemical properties of phenylethyl 3-methylcaffeate, including reactivity, stability, and functional group behavior, are central to its potential applications. The compound's ester group and phenylethyl moiety contribute to its chemical behavior in various reactions and interactions with other molecules. For example, the synthesis of esters of acetyloxycaffeic acids and their occurrence in poplar bud exudates highlight the chemical versatility of caffeate esters and their potential for forming diverse ester derivatives (Greenaway & Whatley, 1991).

Scientific Research Applications

  • Antitumor Activity : PEC significantly inhibits azoxymethane-induced ornithine decarboxylase (ODC) and tyrosine protein kinase (TPK) activities in liver and colon. This suggests potential antitumor activity against colon cancer (Rao, Desai, Simi, Kulkarni, Amin, & Reddy, 1993).

  • Fatty Acid Analysis : Phenylethyl esters improve the resolution of oleate and petroselinate in fatty acid analysis, allowing for more accurate fatty acid compositions in corn and soybean oil (Liu & Hammond, 1995).

  • Neuroprotective and Anti-inflammatory Properties : Phenylethanoid glycosides (PhGs), which include PEC, show promising neuroprotective, anti-inflammatory, antioxidant, and antibacterial properties. These could be beneficial in various diseases (Xue & Yang, 2016).

  • Cancer Chemoprevention : Dietary PEC significantly inhibits colon carcinogenesis and suppresses tumor volume in male F344 rats, showing potential as a chemopreventive agent (Rao, Desai, Rivenson, Simi, Amin, & Reddy, 1995).

Safety And Hazards

Phenylethyl 3-methylcaffeate should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided89.


Future Directions

The potential of Phenylethyl 3-methylcaffeate in cancer chemoprevention is promising, particularly in colorectal cancer. However, more research is needed to fully understand its mechanism of action and to validate its efficacy in clinical trials1011.


properties

IUPAC Name

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQNYPBIOHVQQN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021143
Record name Phenylethyl-3-methylcaffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethyl 3-methylcaffeate

CAS RN

71835-85-3, 132335-98-9
Record name Phenylethyl 3-methylcaffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylethyl-3-methylcaffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl ferulate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
CV Rao, D Desai, A Rivenson, B Simi, S Amin… - Cancer research, 1995 - AACR
… The present study was designed to investigate the chemopreventive action of dietary phenylethyl-3-methylcaffeate (PEMC) on azoxymethane-induced colon carcinogenesis and to …
Number of citations: 150 aacrjournals.org
HS Samaha, GJ Kelloff, V Steele, CV Rao, BS Reddy - Cancer research, 1997 - AACR
… properties of sulindac, curcumin, and phenylethyl-3methylcaffeate … , A., Simi, B., Amin, S., and Reddy, BS Chemo prevention of colon carcinogenesis by phenylethyl-3-methylcaffeate. …
Number of citations: 379 aacrjournals.org
CV Rao, D Desai, B Simi, N Kulkarni, S Amin… - Cancer Research, 1993 - AACR
… ), l\ rosine protein kinase (TPK), and arachidonic acid metabolism in liver and colonie mucosa of male F344 rats, (In the effects of caffeic acid, MC, PEC, phenylethyl-3-methylcaffeate (…
Number of citations: 267 aacrjournals.org
N Kimoto, M Hirose, M Kawabe, T Satoh, H Miyataka… - Cancer Letters, 1999 - Elsevier
… In animal models, it was found that dietary phenylethyl-3-methylcaffeate (PEMC) extracted from propolis significantly inhibited azoxymethane (AOM)-induced colon and ear-duct tumors …
NN Mahmoud, AM Carothers, D Grunberger… - …, 2000 - academic.oup.com
Epidemiological studies consistently indicate that consumption of fruits and vegetables lowers cancer risk in humans and suggest that certain dietary constituents may be effective in …
Number of citations: 420 0-academic-oup-com.brum.beds.ac.uk
SY Sun, N Hail Jr, R Lotan - Journal of the national cancer …, 2004 - academic.oup.com
… of sulindac, curcumin, and phenylethyl-3-methylcaffeate were associated with apoptosis induction in … Dietary administration of sulindac, curcumin, or phenylethyl-3-methylcaffeate was …
Number of citations: 666 0-academic-oup-com.brum.beds.ac.uk
GA Burdock - Food and Chemical toxicology, 1998 - Elsevier
Propolis is a multifunctional material used by bees in the construction and maintenance of their hives. Use of propolis by humans has a long history, predated only by the discovery of …
JA versus native Japanese - structure - ACS Publications
… Caffeic acid esters effect of curcumin and phenylethyl-3methylcaffeate (PEMC) on colonic … Phenylethyl-3-methylcaffeate(PEMC) chemopreventive properties of organosulfur and anti …
Number of citations: 0 0-pubs-acs-org.brum.beds.ac.uk
Y Morishita, N Yoshimi, K Kawabata… - Japanese journal of …, 1997 - Wiley Online Library
… Samaha et a/.24) also showed that sulindac, curcumin, and phenylethyl-3 -methylcaffeate increased the apoptotic index in colon tumor cells of rats. We think that MMTS also has the …
HS Samaha, GJ Kelloff, V Steele, CV Rao, BS Redd
Number of citations: 0

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